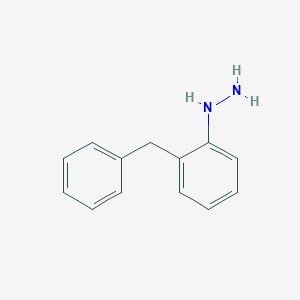
(2-Benzylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylphenyl)hydrazine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Properties
Recent studies have highlighted the antifungal potential of hydrazine derivatives, including (2-benzylphenyl)hydrazine. Research indicates that phenylhydrazides, which share structural similarities with this compound, exhibit significant antifungal activity against Candida albicans, particularly strains resistant to fluconazole. In vitro evaluations demonstrated that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 1.9 μg/mL against resistant strains, indicating their potential as novel antifungal agents .
| Compound | MIC (μg/mL) | Activity against Fluconazole-resistant Strains |
|---|---|---|
| 5A | 1.9 | Yes |
| 11B | 4.0 | Yes |
| 14D | 3.7 | Yes |
Anticancer Activity
Compounds derived from this compound have also been explored for their anticancer properties. For instance, a derivative known as BPTT (6-(2-benzylphenyl)-3-phenyl-[1,2,4]triazolo[1,3,4]thiadiazole) demonstrated notable antiproliferative effects against HepG2 hepatoma cells with an IC50 of 3 μM. This compound was shown to inhibit cell invasion and reduce tumor volume in animal models, suggesting its potential as a therapeutic agent in cancer treatment .
Building Blocks for Novel Compounds
This compound serves as an essential building block in the synthesis of various hydrazone-based ligands and other complex organic molecules. Its derivatives are utilized in the preparation of hybrid ligands that can target specific biological pathways or act as catalysts in chemical reactions .
Thermal Properties and Crystal Structure
Research has focused on the synthesis and characterization of this compound derivatives to understand their thermal stability and crystal structures. For example, studies involving the crystallization of nickel complexes with hydrazine derivatives have provided insights into their molecular interactions and stability under varying conditions .
Case Study 1: Antifungal Mechanism Exploration
A study investigated the mechanism by which phenylhydrazide compounds exert their antifungal effects. It was found that these compounds induce oxidative stress in fungal cells, leading to morphological changes and cell death. This highlights the importance of structure-activity relationships in designing effective antifungal agents based on this compound .
Case Study 2: Anticancer Efficacy
In vivo studies involving BPTT demonstrated its ability to decrease tumor volume significantly in mouse models of hepatoma. The compound's mechanism involved modulation of signaling pathways related to cell proliferation and invasion, making it a candidate for further clinical development .
Propiedades
Número CAS |
129786-94-3 |
|---|---|
Fórmula molecular |
C13H14N2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
(2-benzylphenyl)hydrazine |
InChI |
InChI=1S/C13H14N2/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |
Clave InChI |
HWRVFQYVRDGGBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















